2-[2-(3,5-dimethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide
Description
2-[2-(3,5-dimethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide is a complex organic compound with a unique structure that includes a phenoxy group, a propanoyl group, and a hydrazinecarbothioamide moiety
Properties
IUPAC Name |
1-[2-(3,5-dimethylphenoxy)propanoylamino]-3-methylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-8-5-9(2)7-11(6-8)18-10(3)12(17)15-16-13(19)14-4/h5-7,10H,1-4H3,(H,15,17)(H2,14,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXFXAMAUBUSRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)NNC(=S)NC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,5-dimethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3,5-dimethylphenol with propanoyl chloride to form 3,5-dimethylphenoxypropanoyl chloride. This intermediate is then reacted with N-methylhydrazinecarbothioamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,5-dimethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxypropanoyl oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-[2-(3,5-dimethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[2-(3,5-dimethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, while the hydrazinecarbothioamide moiety may participate in redox reactions. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide
- 2-[2-(2,4-dimethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide
- 3-(2-(2-(3,5-dimethylphenoxy)propanoyl)hydrazinecarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Uniqueness
What sets 2-[2-(3,5-dimethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the phenoxy and hydrazinecarbothioamide moieties allows for diverse interactions and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
